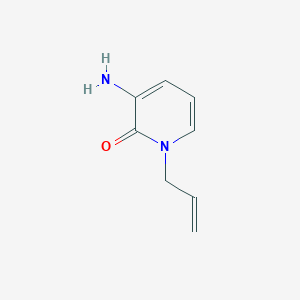

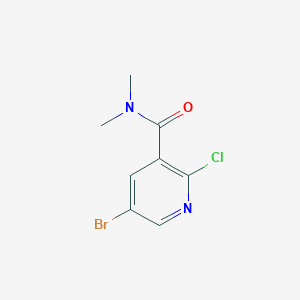

![molecular formula C13H23NO3 B1445097 Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate CAS No. 1423026-36-1](/img/structure/B1445097.png)

Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate

Descripción general

Descripción

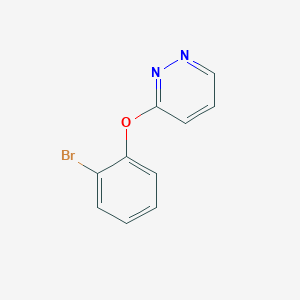

Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate is a chemical compound with the CAS Number: 1423026-36-1 . It has a molecular weight of 241.33 . The IUPAC name for this compound is ethyl 3- (3-hydroxy-8-azabicyclo [3.2.1]oct-8-yl)butanoate .

Synthesis Analysis

The synthesis of compounds with the 8-azabicyclo[3.2.1]octane scaffold, such as Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate, has been a subject of research due to their wide array of interesting biological activities . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The InChI code for Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate is 1S/C13H23NO3/c1-3-17-13(16)6-9(2)14-10-4-5-11(14)8-12(15)7-10/h9-12,15H,3-8H2,1-2H3 . This code provides a specific representation of the molecular structure of the compound.Aplicaciones Científicas De Investigación

Synthesis of Tropane Alkaloids

The compound serves as a precursor in the enantioselective synthesis of tropane alkaloids . These alkaloids are a group of secondary metabolites produced by numerous plant species and are characterized by the 8-azabicyclo[3.2.1]octane core in their structure. The synthesis of these compounds is of great interest due to their potential therapeutic applications, particularly in treating neurological and psychiatric disorders such as Parkinson’s disease, depression, schizophrenia, and panic disorder .

Stereoselective Organic Synthesis

Researchers have focused on the preparation of the 8-azabicyclo[3.2.1]octane scaffold in a stereoselective manner . This compound can be used to achieve stereocontrolled formation of the bicyclic scaffold, which is crucial for the biological activity of the resulting molecules .

Development of Methodologies for Stereocontrolled Synthesis

The compound is used in developing new methodologies for the stereocontrolled synthesis of tropanes or related scaffolds. This is an area of increasing interest in both academia and industry, as it allows for the creation of molecules with specific stereochemistry, which can greatly influence their biological activity .

Pharmaceutical Research and Drug Development

Due to its structural similarity to tropane alkaloids, this compound is valuable in pharmaceutical research for drug development . It can be used to create analogs of naturally occurring tropane alkaloids, which can then be tested for their therapeutic potential in various diseases .

Neurological and Psychiatric Disease Treatment

The compound’s application in synthesizing tropane alkaloids makes it significant in researching treatments for neurological and psychiatric diseases . Tropane alkaloids have been tested as potential therapeutics for these conditions, and the compound can help in the synthesis of new candidates for drug development .

Enantioselective Construction of Bicyclic Scaffolds

Lastly, the compound is instrumental in the enantioselective construction of bicyclic scaffolds. This process is essential for creating compounds with the desired chirality, which is a key factor in their effectiveness as drugs .

Mecanismo De Acción

Target of Action

Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate is a compound that belongs to the class of organic compounds known as tropane alkaloids . These compounds are known for their wide array of interesting biological activities . The primary targets of this compound are likely to be the receptors or enzymes that interact with tropane alkaloids.

Mode of Action

Tropane alkaloids are known to bind to their targets and modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by Ethyl 3-{3-hydroxy-8-azabicyclo[32Tropane alkaloids, to which this compound is structurally related, are known to affect a variety of biochemical pathways . These effects can lead to downstream changes in cellular processes and physiological responses.

Result of Action

Tropane alkaloids are known to have a wide array of biological activities , which could result from changes in cellular processes induced by the compound’s interaction with its targets.

Propiedades

IUPAC Name |

ethyl 3-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-3-17-13(16)6-9(2)14-10-4-5-11(14)8-12(15)7-10/h9-12,15H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESFAZXEICLRIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)N1C2CCC1CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

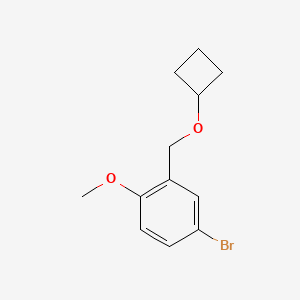

![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one](/img/structure/B1445016.png)

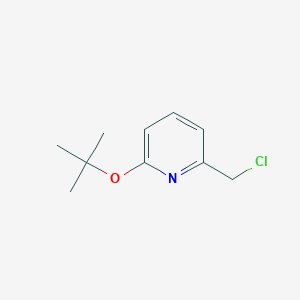

![1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine](/img/structure/B1445023.png)

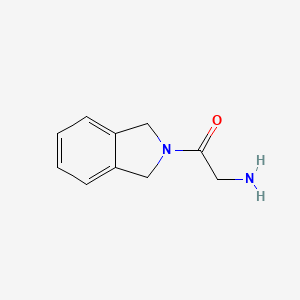

![4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine](/img/structure/B1445028.png)

![{[2-(Methylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1445031.png)